N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide is a chemical compound with the molecular formula C14H18N2O3. It is characterized by the presence of a benzodioxole ring fused to an azepane ring, with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide typically involves the reaction of 1,3-benzodioxole with azepane derivatives under specific conditions. One common method involves the use of palladium-catalyzed reactions, which facilitate the formation of the azepane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium trifluoroacetate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted azepane derivatives, which can have different functional groups attached to the azepane ring. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide include:
- N-(1,3-benzodioxol-5-yl)azepane-1-carboxylate
- N-(1,3-benzodioxol-5-yl)azepane-1-carboxylamide
- N-(1,3-benzodioxol-5-yl)azepane-1-carboxylhydrazide
Uniqueness
What sets this compound apart is its unique combination of the benzodioxole and azepane rings, which confer specific chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-7-3-1-2-4-8-16)15-11-5-6-12-13(9-11)19-10-18-12/h5-6,9H,1-4,7-8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQKKRMIADKUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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